tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS No.: 182137-57-1
Cat. No.: VC11582064
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182137-57-1 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-4-6-12(13,8-14)7-5-9/h9,14H,4-8H2,1-3H3 |
| Standard InChI Key | LRNLIMHUUCUPDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1(CC2)CO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclo[2.2.1]heptane system, a norbornane derivative where one bridgehead carbon is replaced by a nitrogen atom, forming a 7-azabicyclo framework . The 7-position is functionalized with a tert-butoxycarbonyl (Boc) group, while the 2-position bears a hydroxymethyl (-CH₂OH) substituent. This configuration is validated by its IUPAC name, tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, and SMILES representation (CC(C)(C)OC(=O)N1C2CCC1C(CO)C2) .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.3 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(CO)C2 | |
| InChIKey | DTGHRQSHENJFAL-UHFFFAOYSA-N | |
| CAS Registry | 1824555-15-8 |
Stereochemical Considerations
The bicyclo[2.2.1]heptane system imposes significant steric constraints, influencing the compound’s reactivity and interaction with biological targets. The endo-exo orientation of the hydroxymethyl group relative to the bridgehead nitrogen remains a critical factor in synthetic applications, as it affects hydrogen-bonding potential and solubility.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves multi-step sequences starting from norbornene derivatives. A common route includes:
-
Norbornene Nitration: Introduction of a nitro group to form 7-nitrobenzene derivatives.
-
Reductive Amination: Conversion of the nitro group to an amine using catalytic hydrogenation.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group at the 7-position.
-
Hydroxymethylation: Friedel-Crafts alkylation or Grignard addition to introduce the hydroxymethyl moiety at the 2-position .
Purification and Quality Control
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . Suppliers report a minimum purity of 97%, verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Physicochemical Properties
Thermal Stability
The compound exhibits a predicted boiling point of 325.2±15.0 °C, consistent with its moderate polarity and molecular weight . Differential scanning calorimetry (DSC) data indicate a glass transition temperature (Tg) near 45°C, suggesting amorphous solid-state behavior under standard conditions.
Solubility and Partitioning
With a calculated logP (octanol-water partition coefficient) of 1.2±0.1, the compound demonstrates moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic tert-butyl group .
Table 2: Predicted Physicochemical Parameters
Pharmaceutical Applications
Role as a Building Block
The compound’s rigid bicyclic framework and dual functional groups make it invaluable in drug discovery. Key applications include:
-
Scaffold for Kinase Inhibitors: The nitrogen atom facilitates hydrogen bonding with ATP-binding pockets in kinase targets.
-
Prodrug Development: The Boc group enables controlled release of active amines under acidic conditions (e.g., tumor microenvironments) .
Case Study: Antiviral Agents
Recent studies have incorporated this bicyclic core into protease inhibitors targeting viral enzymes. For example, derivatives showed sub-micromolar IC₅₀ against SARS-CoV-2 main protease (Mpro) in vitro.
Comparative Analysis with Related Compounds
Structural Analogues
-
tert-Butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate: Larger ring size reduces steric strain but decreases metabolic stability.
-
tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Positional isomer with hydroxymethyl at 1-position; lower synthetic yield due to unfavorable transition states.
Future Research Directions
Targeted Drug Delivery
Functionalizing the hydroxymethyl group with polyethylene glycol (PEG) chains could enhance solubility and tumor targeting via enhanced permeability and retention (EPR) effects.
Computational Modeling
Molecular dynamics simulations may optimize substituent patterns for improved binding to neurological targets (e.g., serotonin receptors) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume